- Photoredox Imino Functionalizations of OlefinsAngewandte Chemie, 2017, 56(43), 13361-13365,
Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

95091-90-0 structure
Nombre del producto:N-methoxy-N-methylpent-4-enamide
Número CAS:95091-90-0
MF:C7H13NO2
Megavatios:143.183622121811
CID:1985712
N-methoxy-N-methylpent-4-enamide Propiedades químicas y físicas
Nombre e identificación
-
- 4-Pentenamide, N-methoxy-N-methyl-
- N-Methoxy-N-methylpent-4-enamide
- N-Methoxy-N-methyl-4-pentenamide (ACI)
- N-methoxy-N-methylpent-4-enamide
-
- Renchi: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
- Clave inchi: UFBLFACMCVLAON-UHFFFAOYSA-N
- Sonrisas: O=C(CCC=C)N(C)OC
Atributos calculados
- Calidad precisa: 143.09500
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 5
Propiedades experimentales
- PSA: 29.54000
- Logp: 0.97240
N-methoxy-N-methylpent-4-enamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1903-0087-5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 5g |
$624.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-0.5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 0.5g |
$197.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-1g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 1g |
$208.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-10g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 10g |
$874.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-2.5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 2.5g |
$416.0 | 2023-09-07 | |
TRC | N302746-100mg |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
Life Chemicals | F1903-0087-0.25g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 0.25g |
$187.0 | 2023-09-07 | |
TRC | N302746-1g |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 1g |
$ 295.00 | 2022-06-03 | ||
TRC | N302746-500mg |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 500mg |
$ 210.00 | 2022-06-03 |
N-methoxy-N-methylpent-4-enamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.2 overnight, 0 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Referencia
- A new radical-ionic allylation sequenceSynlett, 2005, (2), 334-336,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ; overnight, rt
1.2 Reagents: Triethylamine ; overnight, rt
Referencia
- Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors, European Patent Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1.5 h, rt
Referencia
- Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffoldsBeilstein Journal of Organic Chemistry, 2012, 8, 850-860,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- A practical synthesis of (S)-cyclopent-2-enolSynlett, 2009, (17), 2801-2802,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt
Referencia
- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate EquivalentsJournal of the American Chemical Society, 2010, 132(26), 8915-8917,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, rt
Referencia
- Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-WalkingJournal of the American Chemical Society, 2023, 145(7), 3869-3874,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- 6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron OxidationsEuropean Journal of Organic Chemistry, 2020, 2020(19), 2929-2955,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High TemperatureChemistry - A European Journal, 2015, 21(32), 11378-11386,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referencia
- Photoinduced Olefin Diamination with AlkylaminesAngewandte Chemie, 2020, 59(35), 15021-15028,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-ReductionOrganic Letters, 2018, 20(16), 5071-5074,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
- Multi-site programmable functionalization of alkenes via controllable alkene isomerizationNature Chemistry, 2023, 15(7), 988-997,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.2 0 °C; 0 °C → rt; overnight, rt
Referencia
- Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive EliminationAngewandte Chemie, 2010, 49(32), 5519-5522,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ; rt
Referencia
- Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanesChemical Communications (Cambridge, 2009, (46), 7116-7118,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
Referencia
- Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization CascadeJournal of Organic Chemistry, 2021, 86(21), 14250-14289,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 12 h, 0 °C → rt
Referencia
- Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynesAngewandte Chemie, 2014, 53(50), 13751-13755,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated TropinonesEuropean Journal of Organic Chemistry, 2010, (1), 152-156,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Oxalyl chloride , Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane , Water ; 0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Referencia
- Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
Referencia
- The Double [3+2] Photocycloaddition Reaction2010, , ,,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min
Referencia
- Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidinesChemical Science, 2017, 8(5), 3586-3592,
N-methoxy-N-methylpent-4-enamide Raw materials
- N,O-Dimethylhydroxylamine
- 4-pentenoyl chloride
- 4-Pentenoic acid
- N,O-Dimethylhydroxylamine hydrochloride
N-methoxy-N-methylpent-4-enamide Preparation Products
N-methoxy-N-methylpent-4-enamide Literatura relevante
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
95091-90-0 (N-methoxy-N-methylpent-4-enamide) Productos relacionados
- 2034386-73-5(3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1261469-51-5(3-(2-Methyl-4-(trifluoromethyl)benzoyl)pyridine)
- 946833-20-1(Acetic acid 3-fluoro-4-methoxy phenyl ester)
- 2137567-18-9(Cyclohexanamine, 1-ethynyl-N-(2-methylpropyl)-)
- 951892-30-1(4-[2-(Methylthio)phenyl]-4-oxobutyric acid)
- 36067-99-9(2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine)
- 39156-67-7(DIHYDROCYTOCHALASIN B)
- 2181835-38-9(methyl 6-methyl-3-oxo-5,6-dihydro-4H-[1]benzoxepino[3,2-b]pyridine-9-carboxylate)
- 1604730-62-2((3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid)
- 1507938-96-6(1-amino-3-3-(dimethylamino)phenylpropan-2-ol)
Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
